molecular formula C8H7N3O B1387649 1H-Indazole-7-carboxamide CAS No. 312746-74-0

1H-Indazole-7-carboxamide

Cat. No. B1387649
M. Wt: 161.16 g/mol
InChI Key: ZWZKHJQCLZIUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-7-carboxamide is a compound with the molecular formula C8H7N3O . It is a significant heterocycle in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

The synthesis of 1H-indazoles is achieved from o-aminobenzoximes by the selective activation of the oxime in the presence of the amino group . The reaction occurs with a variety of substituted o-aminobenzoximes using a slight excess of methanesulfonyl chloride and triethylamine at 0−23 °C and is amenable to scale-up .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-7-carboxamide consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides are described . The electrochemical outcomes were determined by the nature of the cathode material .


Physical And Chemical Properties Analysis

1H-Indazole-7-carboxamide has a molecular weight of 161.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 71.8 Ų . The compound is solid at room temperature .

Scientific Research Applications

MAO-B Inhibition

1H-Indazole derivatives, including 1H-Indazole-7-carboxamide, have been identified as potent inhibitors of monoamine oxidase B (MAO-B). These compounds demonstrate selectivity towards MAO-B over MAO-A and show high potency due to their interaction with the enzyme binding site. This property makes them potential candidates for treating neurological disorders like Parkinson's disease (Tzvetkov et al., 2014).

Antiproliferative Activity

Certain N-phenyl-1H-indazole-1-carboxamides have shown significant in vitro antiproliferative activity against various cancer cell lines. These compounds can inhibit cell growth in leukemia, lung, colon, melanoma, ovarian, renal, prostate, and breast cancer cells, making them potential candidates for cancer treatment (Maggio et al., 2011).

Nitric Oxide Synthase Inhibition

1H-Indazole-7-carboxamide exhibits selective inhibition properties towards neuronal nitric oxide synthases (nNOS), suggesting its potential use in treating conditions associated with excessive nitric oxide production (Cottyn et al., 2008).

Poly(ADP-ribose)polymerase (PARP) Inhibition

Some 1H-Indazole-7-carboxamides are effective inhibitors of poly(ADP-ribose)polymerase (PARP). This action is crucial in the context of BRCA-1 and BRCA-2 deficient cancer cells, suggesting a role in cancer therapy, especially in targeting specific genetic profiles of tumors (Jones et al., 2009).

Antimicrobial Activity

Several 1H-Indazole-7-carboxamides have been synthesized and evaluated for their antimicrobial activities. Compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have shown distinct effective inhibition on the proliferation of certain cancer cell lines, indicating their potential as antimicrobial agents (Lu et al., 2020).

Synthetic Cannabinoids Analysis

1H-Indazole-7-carboxamide derivatives have been identified in the context of synthetic cannabinoids. While this application is outside the requested scope, it highlights the diverse chemical applications of these compounds (Yeter, 2017).

Safety And Hazards

The safety information for 1H-Indazole-7-carboxamide indicates that it is harmful . The hazard statements include H302, and the precautionary statements include P280 . The compound should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This article provides comprehensive and target-oriented information on the indazole core to synthetic and medicinal chemists for the development of potent and novel indazole derivatives as kinase inhibitors and new cancer therapy in the future .

properties

IUPAC Name

1H-indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZKHJQCLZIUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659580
Record name 1H-Indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-7-carboxamide

CAS RN

312746-74-0
Record name 1H-Indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Indazole-7-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Indazole-7-carboxamide
Reactant of Route 4
1H-Indazole-7-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Indazole-7-carboxamide
Reactant of Route 6
1H-Indazole-7-carboxamide

Citations

For This Compound
9
Citations
B Cottyn, F Acher, B Ramassamy, L Alvey… - Bioorganic & medicinal …, 2008 - Elsevier
… By contrast, 1H-indazole-7-carboxamide (8) was slightly less potent but demonstrated a surprising selectivity for the neuronal NOS. Further substitution of 6 by a Br-atom at carbon-3 of …
Number of citations: 29 www.sciencedirect.com
MK Kim, H Shin, SY Cho, Y Chong - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
… = 2:1) to give the 5-bromo-1H-indazole-7-carboxamide (0.45 g, 85% yield) as a pale brown … 5-Bromo-1H-indazole-7-carboxamide (0.45 g, 1.90 mmol) obtained above was dissolved in …
Number of citations: 12 www.sciencedirect.com
S Fallarini, IP Bhela, S Aprile, E Torre, A Ranza… - …, 2021 - Wiley Online Library
Inhibitors of indoleamine 2,3‐dioxygenase 1 (IDO1) are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in …
ZA Harrison - 2014 - stax.strath.ac.uk
Signal transduction pathways involving kinases are implicated ininflammatory airway diseases. The modulation of two kinases, IKK2 and PI3Kδ, was explored for the treatment of airway …
Number of citations: 0 stax.strath.ac.uk
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
… 5-Bromo-N-((1r,4r)-4-(2-methoxyethoxy)cyclohexyl)-1H-indazole-7-carboxamide (29_Step2). To a stirred solution of 5-bromo-1H-indazole-7-carboxylic acid (0.2 g, 0.83 mmol), HATU (…
Number of citations: 5 pubs.acs.org
CK Chung, PG Bulger, B Kosjek, KM Belyk… - … Process Research & …, 2014 - ACS Publications
Process development of the synthesis of the orally active poly(ADP-ribose)polymerase inhibitor niraparib is described. Two new asymmetric routes are reported, which converge on a …
Number of citations: 144 pubs.acs.org
M Rahnasto-Rilla, J Tyni, M Lahtela-Kakkonen - Chemical Epigenetics, 2020 - Springer
… The most potent SIRT1 inhibitor was 3-(4-chlorophenyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxamide (compound 35 in Fig. 6) showing an IC 50 value of 0.8 μM [117]. …
Number of citations: 3 link.springer.com
Y Li, Y Liu, Y Zhang, Y Wu, Z Xing… - Journal of medicinal …, 2023 - ACS Publications
CD38 is a crucial NADase in mammalian tissues that degrades NAD + and thus regulates cellular NAD + levels. Abnormal CD38 expression is linked to mitochondrial dysfunction under …
Number of citations: 1 pubs.acs.org
B Cottyn - 2007 - theses.fr
… que le 7-cyano-1H-indazole présente un comportement analogue à celui du 7nitro-1H-indazole, la référence pour l’inhibition des NOS, tandis que le 1H-indazole-7-carboxamide …
Number of citations: 0 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.